4-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]thiophene-2-carboxamide
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Overview
Description
4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a nitro group, a pyridyloxy group, and a thiophenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and pyridyloxy moiety can participate in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the pyridyloxy and thiophenecarboxamide moieties.
4-Bromo-3-nitrophenylacetone: Similar in having a bromine and nitro group but differs in the rest of the structure.
4-Bromo-2-nitrotoluene: Another compound with bromine and nitro groups but with a different overall structure.
Properties
Molecular Formula |
C16H10BrN3O4S |
---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
4-bromo-N-(3-nitro-5-pyridin-3-yloxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H10BrN3O4S/c17-10-4-15(25-9-10)16(21)19-11-5-12(20(22)23)7-14(6-11)24-13-2-1-3-18-8-13/h1-9H,(H,19,21) |
InChI Key |
MNJUADRTZFNMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CS3)Br |
Origin of Product |
United States |
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